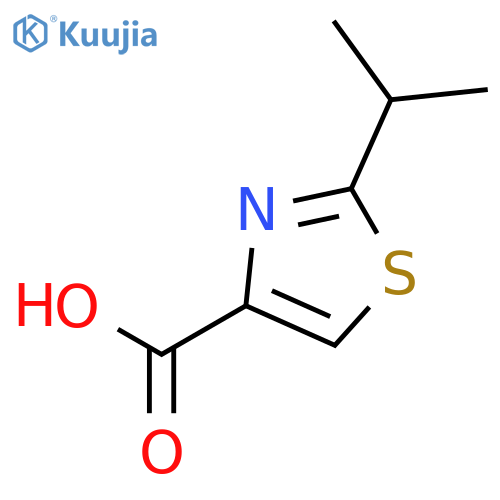Cas no 234445-61-5 (2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid)

234445-61-5 structure
商品名:2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid
2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Isopropylthiazole-4-carboxylic acid
- 2-(2-Propyl)thiazole-4-carboxylic acid
- 2-Isopropyl-1,3-thiazole-4-carboxylic acid
- 2-propan-2-yl-1,3-thiazole-4-carboxylic acid
- 4-THIAZOLECARBOXYLICACID,2-(1-METHYLETHYL)-(9CI)
- 2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid
- 2-isopropyl-1,3-thiazol-4-carboxylic acid
- 2-isopropyl-1,3-thiazole-4-carboxylic acid(SALTDATA: FREE)
- 2-isopropyl-thiazole-4-carboxylic acid
- 4-Thiazolecarboxylic acid, 2-(1-methylethyl)-
- XHYVJUUPYNCLHY-UHFFFAOYSA-N
- BCP09758
- STK500776
- 1567AB
- 2-Isopropyl-4-thiazolecarboxylic acid
- 2-isopropyl-thiazole-4-carboxylic
- 2-propan-2-yl-4-thiazolecarboxylic acid
- FT-0678893
- SCHEMBL314037
- EN300-64622
- AMY2492
- 234445-61-5
- Z381402826
- DTXSID00626623
- MFCD09055228
- AKOS005170896
- DS-17781
- CS-W006653
- A816719
- SY042864
- DB-009180
- ALBB-000144
-
- MDL: MFCD09055228
- インチ: 1S/C7H9NO2S/c1-4(2)6-8-5(3-11-6)7(9)10/h3-4H,1-2H3,(H,9,10)
- InChIKey: XHYVJUUPYNCLHY-UHFFFAOYSA-N
- ほほえんだ: S1C([H])=C(C(=O)O[H])N=C1C([H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 171.03500
- どういたいしつりょう: 171.035
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.4
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 297.7°C at 760 mmHg
- フラッシュポイント: 133.8±19.8 °C
- 屈折率: 1.564
- PSA: 78.43000
- LogP: 1.96470
- じょうきあつ: 0.0±0.7 mmHg at 25°C
2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Sealed in dry,2-8°C
2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-64622-0.05g |
2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid |
234445-61-5 | 95% | 0.05g |
$19.0 | 2023-05-04 | |
| Enamine | EN300-64622-10.0g |
2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid |
234445-61-5 | 95% | 10g |
$512.0 | 2023-05-04 | |
| Enamine | EN300-64622-0.5g |
2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid |
234445-61-5 | 95% | 0.5g |
$50.0 | 2023-05-04 | |
| Fluorochem | 220493-10g |
2-Isopropylthiazole-4-carboxylic acid |
234445-61-5 | 95% | 10g |
£558.00 | 2022-03-01 | |
| TRC | I873600-50mg |
2-Isopropylthiazole-4-carboxylic Acid |
234445-61-5 | 50mg |
$75.00 | 2023-05-18 | ||
| TRC | I873600-500mg |
2-Isopropylthiazole-4-carboxylic Acid |
234445-61-5 | 500mg |
$345.00 | 2023-05-18 | ||
| Chemenu | CM112648-1g |
2-isopropyl-1,3-thiazole-4-carboxylic acid |
234445-61-5 | 98% | 1g |
$76 | 2024-07-28 | |
| Fluorochem | 220493-250mg |
2-Isopropylthiazole-4-carboxylic acid |
234445-61-5 | 95% | 250mg |
£45.00 | 2022-03-01 | |
| abcr | AB215551-250 mg |
2-Isopropyl-1,3-thiazole-4-carboxylic acid, 95%; . |
234445-61-5 | 95% | 250MG |
€159.10 | 2023-02-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I192211-50mg |
2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid |
234445-61-5 | 98% | 50mg |
¥50.90 | 2023-09-02 |
2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid 関連文献
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
234445-61-5 (2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid) 関連製品
- 769124-05-2(2-ethyl-1,3-thiazole-4-carboxylic acid)
- 1012881-39-8(2-tert-butyl-1,3-thiazole-5-carboxylic acid)
- 923605-08-7(2-cyclohexyl-1,3-thiazole-4-carboxylic acid)
- 478366-05-1(2-cyclopropyl-1,3-thiazole-4-carboxylic acid)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 81216-14-0(7-bromohept-1-yne)
推奨される供給者
Amadis Chemical Company Limited
(CAS:234445-61-5)2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid

清らかである:99%/99%
はかる:10g/25g
価格 ($):230.0/459.0